LAG1 protein
Description
Historical Context of LAG1 Protein Discovery
The history of this compound discovery is rooted in early genetic screens aimed at understanding the mechanisms of aging in model organisms. In 1994, researchers studying the budding yeast Saccharomyces cerevisiae identified a gene whose deletion led to a significant increase in replicative lifespan. nih.govyeastgenome.org This gene was named LAG1, standing for Longevity Assurance Gene 1, marking it as the first gene specifically identified for its role in promoting longevity. nih.gov Initial characterization revealed that LAG1 encoded a transmembrane protein located in the endoplasmic reticulum. nih.govnih.govebi.ac.uk
Further research into the function of LAG1 uncovered its involvement in sphingolipid metabolism. It was determined that LAG1 is a component of the ceramide synthase complex, catalyzing the N-acylation of sphingoid bases with fatty acyl-CoA to form ceramides (B1148491). uniprot.orgmolbiolcell.org This enzymatic activity positioned LAG1 at a critical juncture in the sphingolipid biosynthetic pathway. The discovery of LAC1, a homolog of LAG1 in S. cerevisiae arising from a whole-genome duplication event, further illuminated the complexity of ceramide synthesis in yeast, revealing both functional redundancy and distinct roles for these two proteins. nih.gov
Overview of Distinct Roles of this compound Across Eukaryotic Systems
While initially characterized in yeast, homologs of LAG1 have been identified across a wide range of eukaryotic organisms, including Caenorhabditis elegans and humans, underscoring its evolutionary conservation. researchgate.netnih.gov Despite often exhibiting limited sequence similarity, these homologs share a conserved "Lag1 motif" and a similar transmembrane domain profile, suggesting conserved functional aspects. researchgate.netnih.gov
The roles of LAG1 and its homologs vary across different eukaryotic systems, although the core function in ceramide synthesis is largely maintained.
In Saccharomyces cerevisiae : LAG1, along with its paralog LAC1, is essential for the acyl-CoA-dependent ceramide synthase reaction. molbiolcell.org While both contribute to ceramide synthesis, studies have shown they can have distinct substrate specificities, particularly towards different long-chain bases like dihydrosphingosine (DHS) and phytosphingosine (B30862) (PHS). nih.govbiologists.commdpi.com Deletion of LAG1 in yeast leads to increased replicative lifespan, a phenotype not observed with LAC1 deletion, highlighting LAG1's unique role in aging in this organism. nih.govbiologists.combiorxiv.org LAG1 has also been implicated in the establishment of a lateral diffusion barrier in the nuclear envelope, which is dependent on phytoceramide and contributes to the asymmetric inheritance of aging factors. nih.govbiologists.com Furthermore, recent studies suggest LAG1 plays a role in regulating endoplasmic reticulum (ER) stress and lipid homeostasis, potentially independent of its ceramide synthesis function. biorxiv.org
In Caenorhabditis elegans : The LAG1 homolog, LAG1Ce-1, has been shown to functionally complement the lethality of a lag1Δ lac1Δ double deletion in yeast, indicating a conserved role in ceramide synthesis. researchgate.netnih.gov Research in C. elegans also suggests a role for the transcription factor LAG-1/CSL (which is distinct from the ceramide synthase this compound) in neuronal differentiation, illustrating how the "LAG1" nomenclature can apply to different proteins in different organisms. plos.org Note: This article focuses solely on the ceramide synthase this compound.
In Mammals (including Humans) : Mammalian genomes contain multiple homologs of yeast LAG1, collectively known as Ceramide Synthases (CERS). There are six known ceramide synthases in mammals (CERS1-6), each exhibiting specificity for acyl-CoA chains of different lengths. nih.gov Human LAG1Hs (now often referred to as CERS2) can complement the ceramide synthesis and lifespan extension defects of yeast lag1Δ lac1Δ mutants, demonstrating functional conservation. researchgate.netnih.gov Mammalian ceramide synthases, including the LAG1 homologs, are crucial for synthesizing specific ceramide species that are involved in various cellular processes, including cell growth, apoptosis, and stress responses. nih.govnih.gov The conserved Lag1p motif is essential for the enzymatic activity of mammalian LAG1 homologs. nih.gov
The distinct roles of LAG1 and its homologs across eukaryotes are summarized in the table below:
| Organism | LAG1 Homolog(s) | Key Roles |
| Saccharomyces cerevisiae | LAG1, LAC1 | Ceramide synthesis (distinct substrate specificity), Longevity assurance, Nuclear envelope diffusion barrier, ER stress response, Lipid homeostasis. uniprot.orgmolbiolcell.orgnih.govbiologists.commdpi.combiorxiv.org |
| Caenorhabditis elegans | LAG1Ce-1 (Ceramide Synthase) | Ceramide synthesis (functional complementation of yeast mutants). researchgate.netnih.gov |
| Mammals (Human) | CERS1-6 (LAG1Hs/CERS2, etc.) | Ceramide synthesis (acyl chain specificity), Cell growth, Apoptosis, Stress response. nih.govnih.govnih.gov |
Detailed research findings have elucidated the enzymatic activity and substrate specificity of LAG1 and its homologs. In S. cerevisiae, Lag1p preferentially synthesizes phytoceramides, which are important for the nuclear envelope diffusion barrier. nih.govbiologists.com In vitro assays and lipidomic analyses have been crucial in determining these specificities. biologists.commdpi.com
| Ceramide Synthase | Preferred Sphingoid Base | Preferred Acyl-CoA Chain Length (Yeast) | Associated Phenotype (Yeast) |
|---|---|---|---|
| Lag1p | Phytosphingosine (PHS) | C26-CoA uniprot.org | Increased Replicative Lifespan |
| Lac1p | Dihydrosphingosine (DHS) | C26-CoA uniprot.org | No effect on Replicative Lifespan |
These findings highlight that while the core function of ceramide synthesis is conserved, the specific types of ceramides produced and the downstream biological consequences can vary depending on the organism and the specific LAG1 homolog involved. The study of LAG1 continues to provide valuable insights into the intricate connections between lipid metabolism, cellular signaling, and fundamental biological processes like aging and stress response.
Properties
CAS No. |
156739-75-2 |
|---|---|
Molecular Formula |
C7H5NO2 |
Origin of Product |
United States |
Lag1 Protein As a Core Component of Ceramide Synthase Activity
Enzymatic Function of LAG1 Protein in Sphingolipid Biosynthesis
The enzymatic activity of LAG1 is central to the production of ceramides (B1148491), which serve as precursors for more complex sphingolipids. nih.govyeastgenome.org Its function is tightly regulated and essential for maintaining cellular homeostasis.
LAG1, in conjunction with its paralog Lac1, is required for the acyl-CoA-dependent ceramide synthase reaction. nih.govnih.govmolbiolcell.org This reaction involves the attachment of a fatty acyl chain from a fatty acyl-CoA donor to a sphingoid long-chain base, such as dihydrosphingosine (DHS) or phytosphingosine (B30862) (PHS). researchgate.netresearchgate.net In yeast, the preferred acyl-CoA is typically C26-CoA. researchgate.net The activity of this enzyme complex is sensitive to the inhibitor fumonisin B1. nih.govnih.govmolbiolcell.org The ceramide synthase complex in yeast is composed of three subunits: either the Lag1p or Lac1p catalytic subunit, and a regulatory subunit known as Lip1p, which is essential for the enzyme's activity. portlandpress.comresearchgate.net
While initially thought to be redundant, subsequent research has revealed that LAG1 and Lac1 possess distinct substrate specificities. nih.govmdpi.comnih.gov In vitro assays and lipidomic analyses have demonstrated that Lag1 preferentially utilizes phytosphingosine (PHS) as a substrate to synthesize phytoceramides. nih.govsemanticscholar.orgresearchgate.net Conversely, Lac1 shows a preference for dihydrosphingosine (DHS), leading to the production of dihydroceramides. mdpi.com This differential substrate preference suggests that LAG1 plays a more specialized role in the phyto-sphingolipid branch of the pathway. nih.gov The preferential synthesis of phytoceramide by LAG1 is linked to specific physiological functions, such as the establishment of a lateral diffusion barrier in the nuclear envelope. nih.govnih.govelsevierpure.com
Table 1: Substrate Preference of LAG1 and Lac1 Ceramide Synthases
| Enzyme | Preferred Long-Chain Base Substrate | Primary Ceramide Product |
|---|---|---|
| LAG1 | Phytosphingosine (PHS) | Phytoceramide |
| Lac1 | Dihydrosphingosine (DHS) | Dihydroceramide (B1258172) |
Functional Interplay with Ceramide Synthase Paralogs (e.g., Lac1 Protein)
The relationship between LAG1 and its paralog, Lac1, is a classic example of functional redundancy with underlying specialization.
The distinct substrate specificities of LAG1 and Lac1 lead to their differential contributions to the cellular pools of ceramides and more complex sphingolipids. mdpi.com LAG1 is primarily responsible for the production of phytoceramides, which are precursors for a specific subset of complex sphingolipids. nih.govethz.ch In contrast, Lac1 is the main contributor to the synthesis of dihydroceramides and their downstream complex sphingolipid derivatives. mdpi.com This division of labor allows the cell to independently regulate the synthesis of different classes of sphingolipids, which may have distinct physiological roles. biologists.com For instance, in fission yeast, Lac1 is crucial for the production of long-chain phyto-ceramides that are converted to inositol (B14025) phosphorylceramide (IPC) and mannosylinositol phosphorylceramide (MIPC), while LAG1 synthesizes long-chain dihydro-ceramides destined for different IPC species. mdpi.com
Table 2: Phenotypes of LAG1 and Lac1 Deletion Mutants
| Genotype | Viability | Ceramide Synthesis | Key Phenotypic Characteristics |
|---|---|---|---|
| Wild Type | Viable | Normal | Normal growth and sphingolipid profile. |
| lag1Δ | Viable | Reduced phytoceramide synthesis | No major growth defects, but altered sphingolipid composition. nih.gov |
| lac1Δ | Viable | Reduced dihydroceramide synthesis | No major growth defects, but altered sphingolipid composition. mdpi.com |
| lag1Δlac1Δ | Lethal/Severe Growth Defect | Severely blocked | Drastic reduction in all complex sphingolipids, thickened cell wall, defective GPI-anchor protein transport. nih.govmolbiolcell.org |
Interactions with Other Sphingolipid Pathway Enzymes (e.g., Sur2, Ypc1, Ydc1)
The function of LAG1 is intricately connected with other enzymes in the sphingolipid biosynthetic pathway. The C4-hydroxylase, Sur2, creates a branch point in the pathway by hydroxylating dihydrosphingosine to produce phytosphingosine. nih.govnih.govelsevierpure.com This positions LAG1 and Lac1 at a critical juncture, where their differential substrate preferences for PHS and DHS, respectively, determine the flux through the phyto- and dihydro-sphingolipid branches. nih.gov The activity of Sur2 can mask the specificities of Lag1 and Lac1, as the deletion of one can be compensated for by the other branch. nih.gov
In situations where LAG1 and Lac1 function is compromised, other enzymes can provide a bypass mechanism. The ceramidases Ypc1 and Ydc1, which normally break down ceramides, can operate in reverse to synthesize ceramides through an acyl-CoA-independent mechanism. nih.govresearchgate.net Overexpression of YPC1 or YDC1 can partially rescue the sphingolipid synthesis defect in lag1Δlac1Δ cells. nih.govnih.govmolbiolcell.org Interestingly, Ypc1 and Ydc1 also exhibit substrate specificity, with Ypc1 preferentially hydrolyzing phytoceramides and Ydc1 acting on dihydroceramides. researchgate.netbiologists.com A quadruple mutant (lag1Δlac1Δypc1Δydc1Δ) is unable to produce any sphingolipids, yet remains viable, suggesting the production of novel lipids. nih.govmolbiolcell.org
Cellular and Physiological Implications of Lag1 Protein Function Primarily in Saccharomyces Cerevisiae
Regulation of Intracellular Transport Processes
The function of LAG1 is intrinsically linked to the movement of specific proteins within the cell, particularly from the endoplasmic reticulum (ER) to the Golgi apparatus. This role is most pronounced in the transport of glycosylphosphatidylinositol-anchored (GPI-anchored) proteins.
LAG1, along with its homolog LAC1, is essential for the efficient transport of GPI-anchored proteins from the ER to the Golgi. nih.govucsf.edumolbiolcell.org While the deletion of either the LAG1 or LAC1 gene alone does not produce a noticeable phenotype, the simultaneous deletion of both genes leads to significant growth defects and a marked delay in the transport of these proteins. nih.govbiologists.comnih.gov This delay is not due to a defect in the attachment of the GPI anchor itself, but rather a deficiency in ceramide biosynthesis, which is crucial for the transport process. nih.govnih.gov The vesicular transport of GPI-anchored proteins like Gas1p can be monitored by observing their maturation from a core-glycosylated ER form to a mature form upon arrival in the Golgi. nih.gov In cells lacking both LAG1 and LAC1, this maturation is significantly retarded. nih.gov This suggests that ceramides (B1148491), synthesized by the complex containing LAG1, are required for the efficient packaging or movement of GPI-anchored proteins out of the ER. nih.govresearchgate.net
Contribution to Cellular Longevity and Replicative Life Span
LAG1 was the first "longevity-assurance gene" identified in Saccharomyces cerevisiae. biologists.comnih.gov Its expression levels have been observed to decrease as yeast cells age. nih.gov Intriguingly, the deletion of the LAG1 gene results in a significant extension of the yeast's replicative life span, with both the mean and maximum life span increasing by approximately 50%. nih.govuniprot.orgsenescence.info This effect on longevity is specific to LAG1, as the deletion of its homolog, LAC1, does not have the same effect. biologists.comnih.gov The role of LAG1 in aging is thought to be linked to its specific function in synthesizing phytoceramides. biologists.comnih.gov These lipids are critical for establishing a lateral diffusion barrier in the nuclear envelope, which helps to retain aging factors within the mother cell during asymmetric cell division. biologists.comnih.govnih.gov A weaker diffusion barrier in cells lacking LAG1 may allow these aging factors to be passed to daughter cells, paradoxically extending the mother cell's replicative capacity. nih.gov
Influence on Cell Growth and Size Control Mechanisms
While ceramide-dependent signaling is linked to the regulation of cell growth and size in yeast, the specific role of LAG1 in this process appears to be less prominent than its homolog, Lac1, particularly in fission yeast (Schizosaccharomyces pombe). nih.govresearchgate.netnih.gov In S. pombe, Lac1, but not Lag1, is specifically required for the proper control of cell growth and size. nih.govnih.gov In Saccharomyces cerevisiae, the deletion of either LAG1 or LAC1 alone does not cause a detectable reduction in the growth rate. biologists.comnih.gov However, the double deletion of both genes leads to severe growth defects, highlighting their redundant but essential function in producing the sphingolipids necessary for normal cell proliferation. biologists.comnih.gov
Role in Membrane Homeostasis and Organization
As a key enzyme in sphingolipid biosynthesis, LAG1 is fundamental to maintaining the structural and functional integrity of cellular membranes. Sphingolipids are essential components of the plasma membrane and are involved in creating specialized membrane domains. yeastgenome.orgyeastgenome.org
In yeast, sphingolipids and ergosterol (B1671047) concentrate to form specialized membrane microdomains known as lipid rafts. yeastgenome.orgyeastgenome.org These rafts are implicated in various cellular processes, including the sorting of membrane proteins and lipids and the organization of signaling cascades. yeastgenome.orgyeastgenome.org By catalyzing the synthesis of ceramides, the foundational components of complex sphingolipids, LAG1 plays a direct role in providing the necessary building blocks for lipid raft formation. The specific preference of Lag1 for synthesizing phytoceramides suggests it may contribute to the formation of distinct lipid raft populations with specialized functions. biologists.comnih.gov These phytoceramide-rich domains are implicated in creating diffusion barriers within the endoplasmic reticulum and nuclear envelope. biologists.comuniprot.org
Modulation of Cellular Stress Responses
The LAG1 protein, a key component of the ceramide synthase complex in Saccharomyces cerevisiae, plays a significant role in modulating cellular responses to various environmental stressors. Its influence extends beyond its primary function in sphingolipid biosynthesis, impacting the cell's ability to adapt to conditions such as endoplasmic reticulum (ER) stress and heat shock.
Regulation of Endoplasmic Reticulum Stress Adaptation
The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis. Perturbations in its function lead to ER stress, a condition that can be detrimental to the cell if not properly managed. Research has revealed a unique and crucial role for LAG1 in the cellular response to ER stress.
Deletion of the LAG1 gene has been shown to enhance cell growth and survival under ER stress conditions induced by agents like tunicamycin (B1663573) and dithiothreitol (B142953) (DTT). biorxiv.org This suggests that the absence of LAG1 confers a protective effect against ER stress-related growth defects. biorxiv.org Interestingly, this enhanced resistance to ER stress in lag1Δ mutants appears to be independent of the canonical Unfolded Protein Response (UPR), as the expression of key ER stress response genes is not significantly altered in these cells. biorxiv.orgbiorxiv.org
Conversely, the overexpression of LAG1 severely impairs cell growth and viability, leading to an induction of the ER stress response. biorxiv.orgbiorxiv.org This indicates that elevated levels of this compound can exacerbate ER stress. Both LAG1 and its homolog LAC1 show a significant increase in expression following the induction of ER stress. biorxiv.org However, despite its upregulation, LAC1 does not appear to contribute to countering ER stress in the same way that the presence or absence of LAG1 does. biorxiv.org
The adaptive advantage of LAG1 deletion under ER stress is linked to significant alterations in lipid homeostasis, particularly in the metabolism of phospholipids (B1166683) and neutral lipids, rather than a direct modulation of the UPR signaling pathway. biorxiv.orgbiorxiv.org
| Genetic Modification | Inducing Agent | Observed Effect on Cell Growth/Survival | Effect on UPR Gene Expression |
|---|---|---|---|
| LAG1 Deletion (lag1Δ) | Tunicamycin, DTT | Enhanced growth and survival | No significant alteration |
| LAG1 Overexpression | - | Severely impaired growth and viability | Induction of ER stress response |
Response to Heat Stress
Saccharomyces cerevisiae mounts a robust response to sudden increases in temperature, known as heat shock. This response involves the synthesis of specific proteins and alterations in membrane composition to maintain cellular integrity and function. Sphingolipids, the products of the ceramide synthase complex involving LAG1, are implicated as important signaling molecules in the heat stress response. yeastgenome.org
Specifically, sphingolipid long-chain bases (LCBs) like dihydrosphingosine (DHS) and phytosphingosine (B30862) (PHS) are thought to act as secondary messengers in the signaling pathways that regulate the cellular response to heat stress. yeastgenome.org The rapid synthesis of sphingolipids is crucial for reducing membrane fluidity under heat stress conditions. nih.gov While the direct role of LAG1 in this process is intertwined with its function in sphingolipid metabolism, the requirement for these lipids highlights the indirect but critical involvement of LAG1 in the heat stress response. Loss of ceramide synthase activity would impair the cell's ability to produce these necessary sphingolipids, thereby compromising its capacity to adapt to thermal stress.
Interconnection with Pleiotropic Drug Resistance Pathways
Pleiotropic drug resistance (PDR) is a phenomenon in yeast where cells develop resistance to a wide range of structurally and functionally unrelated drugs. This response is often mediated by a network of transcription factors and ATP-binding cassette (ABC) transporters.
The regulation of sphingolipid biosynthesis has been shown to be coordinately controlled with multidrug resistance pathways in yeast. nih.gov The pleiotropic drug resistance (Pdr) regulatory pathway, driven by the transcription factors Pdr1p and Pdr3p, regulates the transcription of multiple genes involved in sphingolipid metabolism. nih.govresearchgate.net While the promoter of LAC1, a homolog of LAG1, contains a Pdr1p/Pdr3p-responsive element (PDRE), the LAG1 promoter does not. nih.govresearchgate.net This suggests a differential regulation of the two ceramide synthase homologs by the PDR pathway, with LAC1 being more directly linked.
However, there is evidence for an indirect role of LAG1 in drug resistance. In the pathogenic yeast Candida glabrata, disruption of LAG1 was identified among mutations in ER and Golgi complex genes that led to increased resistance to the antifungal drug fluconazole (B54011) in a specific genetic background (a cdr1Δ strain). This indicates that alterations in sphingolipid metabolism resulting from the loss of LAG1 function can contribute to drug resistance phenotypes, likely through compensatory mechanisms or alterations in membrane properties that affect drug transport or susceptibility.
Impact on General Lipid Homeostasis Beyond Sphingolipids (e.g., Phospholipid and Neutral Lipid Metabolism)
The influence of LAG1 extends beyond the synthesis of sphingolipids to affect the broader landscape of cellular lipid metabolism, including phospholipids and neutral lipids.
Deletion of LAG1 has a significant impact on both phospholipid and neutral lipid homeostasis. biorxiv.orgbiorxiv.org Studies have shown that lag1Δ cells exhibit a marked increase in the levels of triacylglycerols (TAGs) and steryl esters (SEs), which are the major neutral lipids in yeast. biorxiv.org This is accompanied by an accumulation of lipid droplets, the cellular storage sites for neutral lipids. biorxiv.org
In contrast, the overexpression of LAG1 leads to a disruption of phospholipid biosynthesis and modifies neutral lipid synthesis, resulting in a reduction in the number of lipid droplets. biorxiv.orgbiorxiv.org These findings indicate that LAG1 plays a unique role in regulating lipid homeostasis that is independent of its function in ceramide synthesis. biorxiv.org The protective effect observed in lag1Δ cells against ER stress is thought to rely on the altered synthesis of phospholipids rather than neutral lipids. biorxiv.org
| Genetic Modification | Impact on Phospholipids | Impact on Neutral Lipids (TAGs and SEs) | Impact on Lipid Droplets |
|---|---|---|---|
| LAG1 Deletion (lag1Δ) | Altered homeostasis | Marked increase in levels | Accumulation |
| LAG1 Overexpression | Disrupted biosynthesis | Modified synthesis | Reduction in number |
Genetic and Molecular Mechanisms Governing Lag1 Protein
Transcriptional Regulation of LAG1 Gene Expression
The transcription of the LAG1 gene is a key point of control for regulating LAG1 protein levels. This process involves various transcription factors and is differentially controlled compared to its paralog, LAC1.
Differential Transcriptional Control Compared to Paralogs (e.g., LAC1)
LAG1 and LAC1 are homologous genes encoding components of the ceramide synthase complex, yet their transcriptional regulation differs. Studies in Saccharomyces cerevisiae have shown that the expression level of Lac1p is approximately three times higher than that of Lag1p researchgate.netnih.govnih.gov. A notable difference in their promoters is the presence of a Pdr1p/Pdr3p-responsive element (PDRE) in the LAC1 promoter, which is absent in the LAG1 promoter researchgate.netnih.govnih.gov. This suggests differential regulation by the Pdr pathway, which is involved in pleiotropic drug resistance and regulates genes in sphingolipid biosynthesis researchgate.netnih.govnih.gov.
Influence of Specific Transcription Factors (e.g., Cbf1p, Rox1p, Pdr1p/Pdr3p)
Several transcription factors influence LAG1 gene expression. Cbf1p, a basic helix-loop-helix (bHLH) transcription factor involved in sulfur metabolism and chromosome segregation, has been shown to affect LAG1 transcription nih.govyeastgenome.orgmolbiolcell.orgwikigenes.orgresearchgate.net. Deletion of CBF1 leads to elevated LAG1 transcription, indicating a common regulatory input with LAC1, whose transcription is also increased in cbf1Δ cells nih.govnih.govasm.org.
Rox1p, an anaerobic repressor belonging to the high mobility group (HMG) family, primarily represses hypoxic genes under aerobic conditions yeastgenome.orgplos.orgbiologists.comyeastgenome.orgyeastract.com. While Rox1p inhibits LAC1 transcription, its direct influence on LAG1 transcription is less characterized in the provided context, although differential regulation between the paralogs is evident nih.govnih.gov.
Pdr1p and Pdr3p are zinc cluster transcriptional activators that bind to PDREs researchgate.netnih.govnih.gov. As mentioned, the absence of a PDRE in the LAG1 promoter, in contrast to its presence in LAC1, indicates that LAG1 is not directly regulated by the Pdr pathway in the same manner as LAC1 researchgate.netnih.govnih.govnii.ac.jp.
Post-Translational Modulation of this compound Activity
Beyond transcriptional control, the activity of the this compound is also modulated after its synthesis through post-translational modifications, particularly phosphorylation.
Phosphorylation Events and Kinase Involvement (e.g., Ypk, Casein Kinase 2)
This compound activity is influenced by phosphorylation. The TOR Complex 2 (TORC2)-dependent protein kinase Ypk1 (and its paralog Ypk2) phosphorylates both Lac1 and Lag1, stimulating the function of the ceramide synthase complex nih.govresearchgate.netresearchgate.netelifesciences.org. Ypk1-dependent phosphorylation of these proteins increases under conditions like sphingolipid depletion or heat shock and is important for cell survival nih.govelifesciences.org. Specifically, Ypk1 is responsible for the in vivo phosphorylation of Lac1 and Lag1 at Ser23 and Ser24 elifesciences.org.
Casein Kinase 2 (CK2) also phosphorylates Lag1 and Lac1 researchgate.netuniprot.org. This phosphorylation, occurring at the cytoplasmic C-terminal domain, is crucial for maintaining the basal activity of ceramide synthases and is required for their proper localization at the ER membrane researchgate.net.
Protein-Protein Interactions within Functional Complexes (e.g., Ceramide Synthase Complex)
LAG1 functions as part of a larger protein complex, the ceramide synthase complex. This complex is located in the endoplasmic reticulum membrane and is responsible for catalyzing the ceramide synthesis reaction yeastgenome.orguniprot.orgbiorxiv.orgresearchgate.net. In Saccharomyces cerevisiae, the active ceramide synthase complex contains either Lac1 or Lag1 as the catalytic subunit, along with the regulatory subunit Lip1 mdpi.comembopress.orgoup.comembopress.org. Lip1 interacts with the catalytic subunits (Lag1 or Lac1) and plays a crucial role in maintaining the proper acyl chain binding tunnel within the complex, likely contributing to acyl chain binding and stimulating catalytic activity embopress.orgembopress.org. Structural studies of the yeast ceramide synthase complex have revealed it exists as a dimer of Lac1-Lip1 or presumably Lag1-Lip1 heterodimers embopress.orgembopress.orgnih.gov.
Evolutionary Conservation and Divergence of Lag1 Protein Homologs
Phylogenetic Analysis and Conserved Protein Domains (e.g., Lag1p Motif, TRAM-LAG1-CLN8 (TLC) Domain)
Phylogenetic analyses of LAG1 protein homologs reveal a widespread distribution among eukaryotes, indicating an ancient and fundamental role for this protein family. These proteins are characterized by the presence of specific conserved domains that are critical for their function.
Furthermore, LAG1 proteins belong to a larger superfamily characterized by the TRAM-LAG1-CLN8 (TLC) domain . embl.deembl.deresearchgate.net This domain consists of at least five transmembrane alpha-helices and is found in proteins involved in lipid metabolism, trafficking, and sensing. embl.deembl.de The TLC domain-containing family includes the translocating chain-associating membrane protein (TRAM), LAG1 and its homologs, and the CLN8 protein, which is mutated in a form of neuronal ceroid lipofuscinosis. embl.deembl.denih.gov The presence of the TLC domain underscores a common evolutionary origin and a shared involvement in lipid-related cellular processes. While all Ceramide Synthases (CerS) contain a TLC domain, the specific Lag1p motif is unique to this subfamily and is not found in other TLC domain proteins like TRAM. embl.deresearchgate.net
Functional Conservation and Specialization in Lower Eukaryotic Models (e.g., Schizosaccharomyces pombe)
Lower eukaryotic organisms, such as the fission yeast Schizosaccharomyces pombe, have been instrumental in elucidating the fundamental functions of LAG1 homologs. S. pombe possesses two LAG1 homologs, Lag1 and Lac1 . mdpi.com Genetic studies have demonstrated that these proteins are essential for viability, as the double deletion of lag1 and lac1 is lethal. mdpi.com This highlights their critical and somewhat redundant roles in ceramide biosynthesis. nih.gov
Both Lag1 and Lac1 in fission yeast are localized to the endoplasmic reticulum and function as sphingosine N-acyltransferases, key enzymes in the synthesis of ceramides (B1148491). mdpi.compombase.org However, despite their sequence similarity and partial functional overlap, evidence suggests a degree of specialization. Recent research indicates that Lac1, but not Lag1, plays a specific role in the control of cell growth and size in S. pombe. mdpi.com This suggests that the distinct ceramide species produced by each homolog may have different downstream signaling functions. This functional divergence in a relatively simple eukaryote provides a model for understanding the more complex specialization observed in mammalian homologs.
Mammalian this compound Homologs
In mammals, the functions of the yeast LAG1 and LAC1 genes are carried out by a family of six proteins known as Ceramide Synthases (CERS1-6). nih.govscispace.com These proteins exhibit tissue-specific expression patterns and substrate specificities, leading to the production of ceramides with distinct acyl chain lengths, which in turn influences their biological functions.
The human CERS family represents the mammalian homologs of the yeast this compound. Each CERS protein is responsible for the synthesis of ceramides with specific fatty acid chain lengths. For example, CERS2 is primarily responsible for the synthesis of very-long-chain (C22-C24) ceramides. The substrate specificity of each CERS enzyme is critical for the generation of diverse sphingolipid species that are involved in various cellular processes, including cell growth, apoptosis, and signaling. The conservation of the core ceramide synthase function from yeast to humans underscores the fundamental importance of this lipid class in eukaryotic biology.
The CERS proteins, as members of the TLC domain family, share this structural feature with other important proteins such as TRAM and CLN8. researchgate.netnih.govcam.ac.uk TRAM is a component of the protein translocation machinery in the endoplasmic reticulum membrane. embl.de CLN8 is another TLC domain-containing protein, and mutations in the CLN8 gene are associated with certain forms of neuronal ceroid lipofuscinoses. nih.gov While these proteins are structurally related through the TLC domain, their functions have diverged. The shared domain suggests an evolutionary link and a common ancestral function likely related to lipid biology within the endoplasmic reticulum.
The functional importance of LAG1 homologs is highlighted by their involvement in human diseases. As mentioned, mutations in the CLN8 gene, which encodes a TLC domain-containing protein, are responsible for a subtype of neuronal ceroid lipofuscinosis (NCL), a group of fatal neurodegenerative storage disorders. nih.gov While not a direct homolog in the sense of being a ceramide synthase, the link between a TLC domain protein and a lipid storage disease points to the critical role of this protein family in maintaining lipid homeostasis. Furthermore, the expression profile of the human LAG1 homolog, CERS1 (LAG1Hs), in the brain, skeletal muscle, and testis, along with the presence of a trinucleotide repeat, has raised the possibility of its involvement in neurodegenerative diseases. researchgate.netnih.gov
Lag 1 Protein As a Csl Family Transcription Factor Primarily in Caenorhabditis Elegans
Classification within the CBF1/Suppressor of Hairless/LAG-1 (CSL) Protein Family
LAG-1 is a founding member of the evolutionarily conserved CSL family of DNA-binding proteins. plos.orgalliancegenome.orgnih.govmdpi.combiologists.com The acronym CSL is derived from the names of its key members across different species: CBF1 (also known as RBPJ) in mammals, Suppressor of Hairless (Su(H)) in Drosophila, and LAG-1 in Caenorhabditis elegans. plos.orgnih.govalliancegenome.orgnih.govmdpi.combiologists.com These proteins share significant homology and exhibit similar DNA-binding specificities. biologists.comexlibrisgroup.comnih.govnih.govnih.govmdpi.com LAG-1 functions as a transcriptional regulator and is considered the primary downstream effector for the LIN-12 and GLP-1 receptors in C. elegans. biologists.comexlibrisgroup.comnih.gov
Central Role in Notch Receptor Signaling Pathway
LAG-1 plays a central and essential role in mediating signal transduction downstream of the LIN-12 and GLP-1 Notch receptors in C. elegans. biologists.comalliancegenome.orgexlibrisgroup.comnih.govnih.govnih.govbiologists.comcore.ac.ukmicropublication.orgbiologists.comnih.govsyr.edurupress.orgresearchgate.net The Notch signaling pathway is a fundamental cell-cell interaction mechanism that controls numerous cell fate decisions during development. nih.govnih.govsyr.edurupress.orgresearchgate.netbiologists.com
Interaction with Notch Receptors (e.g., LIN-12, GLP-1) and Intracellular Domains
Upon activation by a ligand from the Delta/Serrate/LAG-2 (DSL) family, Notch receptors like LIN-12 and GLP-1 undergo proteolytic cleavage. nih.govbiologists.comsyr.edurupress.org This process releases the intracellular domain (NICD) of the receptor. nih.govbiologists.comsyr.eduoup.combiologists.com The liberated intracellular domain then translocates to the nucleus. nih.govbiologists.comsyr.eduuniprot.orgoup.combiologists.com In the nucleus, the Notch intracellular domain forms a transcriptional activation complex with LAG-1 and a coactivator protein, SEL-8 (also known as LAG-3 in C. elegans). nih.govnih.govbiologists.commicropublication.orgbiologists.comsyr.eduplos.orguniprot.orgoup.com This complex is crucial for shifting LAG-1's activity from a basal repressor state towards transcriptional activation of target genes. nih.govnih.govcore.ac.ukplos.orgbiologists.com The primary contact between the Notch intracellular domain and CSL proteins like LAG-1 is made through the RAM domain of the Notch intracellular domain, which binds to the beta-trefoil domain of CSL, followed by interactions between the Notch ankyrin repeats and the C-terminal domain of CSL. mdpi.com
Sequence-Specific DNA Binding for Transcriptional Regulation (e.g., RTGGGAA Motif)
LAG-1 functions as a sequence-specific DNA-binding protein, anchoring the nuclear activation complex to the regulatory regions of target genes. plos.orgalliancegenome.orgnih.govbiologists.com LAG-1 and other CSL proteins share a conserved DNA binding site. plos.org A key DNA sequence motif recognized by LAG-1 is the RTGGGAA sequence. biologists.comexlibrisgroup.comnih.govcore.ac.ukbiologists.comscispace.com This motif has been identified as a binding site for CBF1 and Su(H) in other organisms. biologists.comexlibrisgroup.comnih.govcore.ac.uk Studies have shown that LAG-1 binds specifically to this sequence in vitro. biologists.comexlibrisgroup.comnih.gov Regulatory regions of genes involved in processes regulated by LIN-12 and GLP-1 signaling, including the lin-12, glp-1, and lag-1 genes themselves, are enriched for potential LAG-1 binding sites, suggesting direct transcriptional regulation. biologists.comexlibrisgroup.comnih.gov Disruption of these CSL binding motifs in regulatory regions can lead to defects in gene expression. nih.govplos.org
Data on LAG-1 binding sites:
| Motif Sequence | Description | Organism(s) Recognized In | Source(s) |
| RTGGGAA | Canonical CSL binding site | C. elegans, Human, Drosophila | biologists.comexlibrisgroup.comnih.govcore.ac.ukbiologists.comscispace.com |
| YRTGRGAA | Conserved CSL binding motif | C. elegans, Other species | biologists.combiologists.com |
| GTGGGAA | LAG-1/CSL binding site in vitro | C. elegans | plos.org |
Note: R represents a purine (B94841) (A or G), Y represents a pyrimidine (B1678525) (C or T).
LAG-1 can act as a transcriptional activator in the presence of the Notch intracellular domain and coactivators. nih.govnih.govcore.ac.ukplos.orgbiologists.com However, in the absence of Notch signaling, CSL proteins can function as transcriptional repressors, often in complex with corepressors like UNC-37. nih.govmdpi.comcore.ac.ukbiologists.comelifesciences.org Interestingly, studies in serotonergic neurons have revealed a Notch-independent role for LAG-1 as a transcriptional activator in the maintenance of neuronal fate. nih.govplos.orgnih.govplos.org
Regulation of Cell Fate Determination and Differentiation
LAG-1 is essential for numerous cell fate decisions mediated by LIN-12 and GLP-1 signaling throughout C. elegans development. biologists.comalliancegenome.orgnih.govresearchgate.net Loss of lag-1 function results in severe developmental defects, including larval lethality, reflecting its requirement in embryonic cell fate decisions dependent on both LIN-12 and GLP-1. biologists.com
Control of Germline Stem Cell Fate
In the C. elegans germline, GLP-1 Notch signaling is critical for specifying and maintaining the germline stem cell fate. plos.orgbiologists.commicropublication.orgnih.govbiorxiv.orgresearchgate.net LAG-1 acts as the sequence-specific DNA binding protein that implements the transcriptional response downstream of GLP-1 signaling in this context. plos.orgmicropublication.orgnih.govbiorxiv.org LAG-1, in complex with the GLP-1 intracellular domain and SEL-8, activates the transcription of target genes that promote the stem cell fate. micropublication.org Genome-wide studies have identified transcriptional targets of GLP-1 signaling in the germline. plos.orgnih.govbiorxiv.org Notably, lst-1 and sygl-1 have been identified as primary response target genes whose expression is directly regulated by LAG-1 and is essential for maintaining the germline stem cell population. plos.orgnih.govbiorxiv.org
Research findings on germline stem cell regulation:
| Target Gene | Regulation by LAG-1/GLP-1 Signaling | Role in Germline Stem Cells | Source(s) |
| lst-1 | Directly activated | Promotes stem cell fate | plos.orgnih.govbiorxiv.orgresearchgate.net |
| sygl-1 | Directly activated | Promotes stem cell fate | plos.orgnih.govbiorxiv.org |
Hypomorphic mutations in lag-1 can lead to a loss of germline stem cells due to premature entry into meiotic prophase, further highlighting LAG-1's importance in this process. plos.org
Specification and Maintenance of Neuronal Cell Fates (e.g., Serotonergic Chemosensory Neurons)
LAG-1 also plays a significant role in the specification and maintenance of neuronal cell fates in C. elegans. nih.govplos.orgnih.govplos.orgbiorxiv.org While traditionally viewed as a signal-regulated transcription factor mediating transient responses downstream of Notch, recent research has revealed an unconventional, Notch-independent function for LAG-1 as a terminal selector in certain neuron types. nih.govplos.orgnih.govplos.org
Specifically, LAG-1 acts as a terminal selector for the ADF serotonergic chemosensory neuron fate. nih.govplos.orgnih.govplos.org In this role, LAG-1 directly initiates and maintains the expression of neuron-type-specific effector genes, including those involved in serotonin (B10506) biosynthesis and transport, such as tph-1 and cat-1. nih.govplos.orgnih.govplos.org Functional LAG-1 binding sites have been identified in the regulatory regions of ADF effector genes, and these sites are required for gene activation. nih.govplos.org Unlike its canonical role in Notch signaling where it often acts as a repressor in the absence of the signal, LAG-1 functions as a default activator in ADF neurons, independent of Notch activity. nih.govplos.orgnih.gov lag-1 mutants exhibit broad defects in the activation of ADF effector genes, and LAG-1 is required throughout the animal's life to maintain ADF cell fate and function. nih.govplos.orgnih.govplos.org This demonstrates an enduring role for LAG-1 in establishing and maintaining the differentiated state of these specific neurons. nih.govplos.orgnih.gov
Research findings on neuronal cell fate regulation:
| Neuron Type | Role of LAG-1 | Dependence on Notch Signaling | Regulated Genes (Examples) | Source(s) |
| ADF Serotonergic Chemosensory | Terminal selector, initiates and maintains fate | Notch-independent activator | tph-1, cat-1 | nih.govplos.orgnih.govplos.org |
Other transcription factors, such as UNC-86 and TTX-3, also collaborate in defining the identity of serotonergic neurons in C. elegans, highlighting the combinatorial nature of neuronal differentiation. biorxiv.orgbiologists.comuniprot.org
The LAG-1 protein is the sole representative of the highly conserved CSL (CBF1, Suppressor of Hairless, LAG-1) family of DNA-binding proteins in the nematode Caenorhabditis elegans. biologists.comalliancegenome.org This family includes CBF1 (also known as RBPJ) in humans and Suppressor of Hairless (Su(H)) in Drosophila melanogaster. biologists.comalliancegenome.org LAG-1 plays a central and essential role as a transcriptional regulator downstream of the LIN-12 and GLP-1 Notch receptors in C. elegans. biologists.comalliancegenome.orgnih.govplos.orgcolumbia.edubiologists.com
LAG-1 functions primarily by binding to specific DNA sequences known as LAG-1 Binding Sites (LBSs). biologists.comcolumbia.edu The consensus sequence for LAG-1 binding is RTGGGAA. biologists.com As a transcription factor, LAG-1 exhibits a dual role depending on the activation status of the Notch pathway. In the absence of activated Notch intracellular domain (NICD), LAG-1 can associate with corepressors and function as a transcriptional repressor. nih.govcolumbia.edu
Upon activation of the LIN-12 or GLP-1 receptors by their respective ligands (such as LIN-3, LAG-2, APX-1, or DSL-1), the receptor undergoes proteolytic cleavage, releasing the NICD into the cytoplasm. columbia.eduelifesciences.org The NICD then translocates to the nucleus, where it forms a ternary complex with LAG-1 and a coactivator protein, SEL-8. columbia.eduplos.org The formation of this complex switches LAG-1's activity from repression to activation, leading to the transcription of Notch target genes. columbia.eduplos.org LAG-1 serves as the DNA-binding component within this nuclear complex. columbia.edu
LAG-1 is indispensable for numerous cell fate decisions and developmental processes mediated by LIN-12 and GLP-1 signaling throughout C. elegans development. These processes include germline induction, AC/VU lateral signaling, and embryonic development. biologists.comalliancegenome.org
While primarily known for its role in Notch signaling, recent research has revealed a Notch-independent function for LAG-1 in the terminal differentiation and maintenance of certain neuron types, such as the ADF serotonergic chemosensory neurons. plos.orgnih.govumassmed.eduplos.org In this context, LAG-1 appears to act as a terminal selector transcription factor and can function as a default activator, independent of Notch receptor activity. plos.orgnih.govplos.org
The LAG-1 protein is predicted to have multiple isoforms and contains a conserved DNA binding domain characteristic of CSL proteins. biologists.complos.org It is localized to chromatin and the nucleus, consistent with its function as a transcription factor. alliancegenome.orgnih.gov
The dual function of LAG-1 in transcriptional regulation within the Notch signaling pathway can be summarized as follows:
| Notch Activation Status | Associated Proteins | Transcriptional Activity |
| Inactive | LAG-1 + Corepressors | Repression |
| Active | LAG-1 + NICD (LIN-12/GLP-1) + SEL-8 | Activation |
Transcriptional Autoregulation of LAG-1 Gene Expression
Studies in C. elegans have demonstrated that the expression levels of the lag-1 gene are not static but are regulated in coordination with Notch signaling activity. An increase in endogenous LAG-1 protein levels has been observed to correlate with LIN-12/Notch activation in various cell contexts, particularly during reproductive system development. biologists.comnih.govnih.gov
This observed increase in LAG-1 levels is mediated through transcriptional upregulation of the lag-1 gene itself. nih.govnih.gov Research indicates that LAG-1 engages in positive autoregulation, where LAG-1 directly promotes its own transcription in response to LIN-12/Notch activation during specific somatic cell fate decisions. columbia.edunih.govnih.gov
Evidence for this autoregulation includes the identification of an enhancer region within the lag-1 gene. This enhancer contains multiple LAG-1 binding sites (LBSs) and has been shown to be necessary and sufficient to mediate the transcriptional upregulation of lag-1 in the presence of activated Notch signaling. columbia.edunih.govnih.gov These critical LBSs are often found embedded within a conserved high occupancy target (HOT) region in the lag-1 locus. columbia.edunih.govnih.gov
Experimental mutation of these specific LBSs within the enhancer region disrupts the ability of the lag-1 gene to be upregulated in response to LIN-12/Notch activity, providing strong evidence for direct positive autoregulation by LAG-1. columbia.edunih.govnih.gov Furthermore, deletion of the HOT region from the endogenous lag-1 gene locus leads to reduced LAG-1 expression levels and abolishes this positive autoregulation. columbia.edunih.gov
While the deletion of the HOT region and the consequent loss of autoregulation did not result in the severe cell fate transformations typically associated with complete loss of Notch or LAG-1 function, it did lead to subtle defects later in somatic reproductive system development. columbia.edunih.gov This suggests that the positive autoregulation of lag-1 contributes to the robustness and reliability of LIN-12/Notch signaling during development, potentially buffering against genetic or environmental variations. columbia.edunih.gov
The presence of potential LAG-1 binding sites in the regulatory regions of not only lag-1 but also lin-12 and glp-1 genes suggests the existence of broader positive feedback loops within the Notch signaling pathway in C. elegans. biologists.com
Compound Information
The article focuses on the protein LAG-1 and its interacting protein partners. PubChem is a database for chemical molecules, and therefore, PubChem CIDs are not applicable for proteins. The proteins mentioned in this article are listed below:
| Protein Name | Organism |
| LAG-1 | Caenorhabditis elegans |
| LIN-12 | Caenorhabditis elegans |
| GLP-1 | Caenorhabditis elegans |
| SEL-8 | Caenorhabditis elegans |
| RBPJ (CBF1) | Human |
| Suppressor of Hairless (Su(H)) | Drosophila melanogaster |
| LIN-3 | Caenorhabditis elegans |
| LAG-2 | Caenorhabditis elegans |
| APX-1 | Caenorhabditis elegans |
| DSL-1 | Caenorhabditis elegans |
| LST-1 | Caenorhabditis elegans |
| SYGL-1 | Caenorhabditis elegans |
Advanced Methodologies and Experimental Approaches in Lag1 Protein Research
Lipidomic Profiling by Mass Spectrometry
Lipidomic profiling utilizing mass spectrometry is a crucial technique for analyzing the complex array of lipid molecules within a biological system, including those influenced by LAG1 activity. This approach allows for the identification and quantification of various lipid species, providing a comprehensive snapshot of the cellular lipid landscape.
Mass spectrometry-based lipidomics can be used to measure steady-state lipid profiles in different genetic backgrounds, such as Saccharomyces cerevisiae strains with deletions in LAG1 or its homolog LAC1. nih.gov By comparing the lipid profiles of wild-type and mutant strains, researchers can infer the specific enzymatic roles of LAG1 and its impact on the levels of different ceramide species and other sphingolipids. nih.gov For instance, studies using lipidomic mass spectrometry have revealed that Lag1 preferentially synthesizes phyto-sphingolipids. nih.gov
Quantitative shotgun lipidomics, a specific mass spectrometry approach, enables lipidome-wide absolute quantification of individual molecular lipid species. pnas.org This method involves optimized sample processing and mass spectrometric analysis to achieve high sensitivity and specificity. pnas.org Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS/MS) are employed for the analysis and quantitation of sphingolipids and fatty acyl-CoAs. nih.gov Data analysis involves identifying and quantifying detected lipid species, often using specialized software and databases. creative-proteomics.com
Data from lipidomic studies can reveal significant differences in lipid subspecies in various conditions or genetic backgrounds. For example, analysis of sphingolipids by LC-ESI MS/MS can show alterations in dihydroceramides (DHCer), dihydroceramide (B1258172) monohexoses (DHCMH), dihydrosphingomyelins (DHSM), ceramides (B1148491) (Cer), ceramide monohexoses (CMH), and sphingomyelins (SM). nih.gov
Genetic Engineering Techniques (e.g., Gene Deletion, Overexpression, CRISPR/Cas9-mediated Modifications)
Genetic engineering techniques are fundamental tools for investigating the function of LAG1 by manipulating its gene expression and sequence.
Gene Deletion: Creating null mutants by deleting the LAG1 gene allows researchers to study the phenotypic consequences of the absence of LAG1 protein. In Saccharomyces cerevisiae, while single deletions of LAG1 or its paralog LAC1 are viable, the lag1Δ lac1Δ double mutant is inviable or displays a growth defect, indicating a redundant function between the two genes. yeastgenome.org Studies using deletion strains have been instrumental in demonstrating that Lag1p and Lac1p are essential for the acyl-CoA-dependent ceramide synthase reaction. nih.gov
Gene Overexpression: Overexpressing LAG1 can help to investigate the effects of increased this compound levels on ceramide synthesis and other cellular processes. Overexpression of human LASS5 (a LAG1 homologue) in HeLa cells, for instance, caused an increase in cellular levels of certain ceramide species. capes.gov.br
CRISPR/Cas9-mediated Modifications: The CRISPR/Cas9 system is a powerful tool for precise genome editing, enabling targeted modifications to the LAG1 gene. This includes introducing small insertions or deletions to knock out the gene, deleting specific DNA segments, or introducing point mutations to study the functional significance of specific amino acids or motifs, such as the conserved Lag1p motif. capes.gov.brinnovativegenomics.orgspringernature.com CRISPR/Cas9 can also be used for tagging the endogenous LAG1 locus with epitope tags for localization or interaction studies. nih.gov The methodology typically involves co-expression of a guide RNA (gRNA) targeting the gene and the Cas9 protein, along with a donor template for desired modifications. nih.gov
Live-Cell Imaging and Microscopic Analysis of Protein Localization and Dynamics
Live-cell imaging techniques are essential for visualizing the cellular localization and dynamic behavior of the this compound in real-time. Fluorescent proteins (FPs) fused to the protein of interest are widely used for this purpose. nih.govresearchgate.net
While general live-cell imaging techniques are well-established for studying protein dynamics and localization researchgate.nethfsp.orgnih.govfrontiersin.org, specific applications to this compound can involve tagging LAG1 with fluorescent markers to observe its distribution within cellular membranes, such as the endoplasmic reticulum where ceramide synthesis occurs. researchgate.net Techniques like fluorescence microscopy can be used to study the dynamics of protein movement and potential interactions within the cell. hfsp.orgnih.gov Advanced methods, such as those utilizing split fluorescent proteins, can help to reduce background noise and improve the visualization of protein dynamics. nih.gov Analyzing the trajectories and co-localization of fluorescently tagged LAG1 with other cellular components can provide insights into its site of action and potential transient interactions. nih.gov
Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Yeast Two-Hybrid Systems)
Understanding the proteins that interact with LAG1 is crucial for deciphering its molecular mechanisms and regulatory networks. Techniques like co-immunoprecipitation and yeast two-hybrid systems are commonly used for mapping protein-protein interactions. nih.govnih.gov
Yeast Two-Hybrid (Y2H) Systems: Y2H is a widely used method for identifying binary protein-protein interactions. nih.govdkfz.de It involves expressing the protein of interest (bait) and potential interacting proteins (prey) as fusion proteins linked to separate domains of a transcription factor. Interaction between the bait and prey reconstitutes the transcription factor, leading to the activation of a reporter gene. nih.govdkfz.de Membrane yeast two-hybrid (MYTH) systems are particularly useful for studying interactions involving membrane proteins like LAG1. wgtn.ac.nz Y2H screens can be performed using cDNA libraries or collections of defined open reading frames. nih.gov A split-ubiquitin membrane yeast two-hybrid screen, for example, identified interactions between the yeast NPC1 orthologue Ncr1 and components of the ceramide synthase complex, Lip1 and Lag1. wgtn.ac.nz
Co-immunoprecipitation (Co-IP): Co-IP is a biochemical technique used to validate protein-protein interactions identified by methods like Y2H or to discover novel interactions. nih.govucl.ac.uk This method involves using an antibody to immunoprecipitate a protein of interest (LAG1) from cell lysate, and then checking if other proteins are pulled down with it. nih.gov The presence of interacting proteins in the immunoprecipitated sample is typically detected by Western blotting. Co-IP analysis has been used to confirm interactions between Ncr1 and components of the ceramide synthase complex, including Lip1 and Lag1. wgtn.ac.nz
Transcriptomic and Proteomic Analyses (e.g., RNA Sequencing, Chromatin Immunoprecipitation Sequencing)
Transcriptomic and proteomic analyses provide global views of gene expression and protein abundance, respectively, offering insights into how LAG1 is regulated and how its activity impacts cellular molecular profiles.
RNA Sequencing (RNA-Seq): RNA-Seq is a high-throughput technique used to quantify and analyze RNA transcripts in a sample. uni-muenchen.defrontiersin.org It provides information on gene expression levels, allowing researchers to determine if the transcription of the LAG1 gene or genes involved in sphingolipid metabolism are altered in different conditions or genetic backgrounds. uni-muenchen.de RNA-Seq can also identify novel transcripts and alternative splicing variants. uni-muenchen.de Integrated transcriptomic and proteomic analyses can reveal correlations between mRNA levels and protein abundance. frontiersin.organimbiosci.org
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): ChIP-Seq is used to map the locations of protein-DNA interactions across the genome. uni-muenchen.de While less directly applied to LAG1 as an enzyme, ChIP-Seq can be used to study the binding of transcription factors that regulate LAG1 gene expression or to investigate epigenetic modifications associated with the LAG1 locus. uni-muenchen.derna-seqblog.com Integrating ChIP-Seq data with RNA-Seq data can help to correlate protein-DNA binding events with changes in gene expression. rna-seqblog.com
In Vitro Biochemical Characterization of Ceramide Synthase Activity
In vitro biochemical assays are essential for directly measuring the enzymatic activity of LAG1 as a ceramide synthase and determining its substrate specificity.
These assays typically utilize microsomal fractions from cells expressing LAG1 as the enzyme source. nih.govcapes.gov.brresearchgate.net The reaction involves incubating the enzyme source with specific sphingoid bases (e.g., dihydrosphingosine (DHS) or phytosphingosine (B30862) (PHS)) and fatty acyl-CoAs of varying chain lengths (e.g., C16, C18, C24, C26) in a suitable buffer system. nih.govcapes.gov.brresearchgate.netresearchgate.net Radiolabeled substrates, such as [³H]DHS, or fluorescent conjugates, such as nitrobenzoxadiazole (NBD) labeled lipids, can be used to track the reaction. nih.govresearchgate.net The ceramide products are then extracted and analyzed, often by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
In vitro assays have demonstrated that Lag1 and its homolog Lac1 are essential for the acyl-CoA-dependent ceramide synthase reaction. nih.gov Studies have also utilized in vitro assays to determine the substrate specificity of LAG1, showing its preference for certain fatty acyl-CoAs and sphingoid bases. nih.govresearchgate.net For example, in vitro assays have indicated that yeast Lag1 is better than Lac1 at converting PHS to phytoceramide and that LAG1 exhibits a higher affinity for PHS than DHS. researchgate.net
Utilization of Model Organism Systems (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe, Caenorhabditis elegans)
Model organisms have been invaluable in studying the function and conservation of LAG1 due to their genetic tractability and conserved biological pathways.
Saccharomyces cerevisiae: Budding yeast was where LAG1 was first identified as a longevity assurance gene. nih.gov The presence of a close homolog, LAC1, in S. cerevisiae has allowed for studies on the functional redundancy and distinct roles of these two ceramide synthases. nih.govyeastgenome.orgnih.gov Yeast provides a powerful system for genetic manipulation, including gene deletions and overexpression, and for biochemical studies of ceramide synthesis. nih.govnih.gov
Schizosaccharomyces pombe: Fission yeast S. pombe also possesses a homolog of LAG1. researchgate.net While S. pombe is evolutionarily more distant from S. cerevisiae, it serves as a valuable model for studying fundamental eukaryotic processes, including cell cycle regulation and membrane biology. cuni.cz Research in S. pombe can contribute to understanding the conserved functions of LAG1 family proteins. plos.org
These model organisms, with their distinct advantages, provide complementary systems for dissecting the multifaceted roles of the this compound using the advanced methodologies described above.
Q & A
Q. What experimental approaches are used to determine the role of LAG1 in ceramide synthesis?
LAG1 (and its homologs like LASS1) functions as a ceramide synthase or modulator. Key methodologies include:
- Complementation assays : Yeast strains with double deletions (e.g., lag1Δ lac1Δ) are rescued with human homologs (e.g., LAG1Hs) to assess functional conservation in sphingolipid synthesis .
- Radiolabeling and lipidomics : Using L-[3-3H]serine to track ceramide synthesis and liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) to analyze fatty acid specificity in sphingolipids .
- Inhibition studies : Fumonisin B1 (FB1), a ceramide synthase inhibitor, is applied to distinguish between FB1-sensitive and -resistant pathways .
Q. How can researchers validate LAG1 expression and localization in mammalian systems?
- Antibody-based techniques : Use validated antibodies (e.g., Anti-Ceramide Synthase 1/LAG1, ab198799) for immunohistochemistry (IHC) on formalin-fixed paraffin-embedded tissues .
- Epitope tagging : Epitope-tagged LAG1 constructs (e.g., GST-tagged recombinant proteins) enable subcellular localization studies via fluorescence microscopy or immunoblotting .
Q. What model systems are appropriate for studying LAG1’s role in aging?
- Yeast : Saccharomyces cerevisiae with LAG1 deletions to study replicative lifespan and ceramide profiles .
- Mammalian cell lines : Human embryonic kidney (HEK293T) or hepatoma cells transfected with LASS2 to assess growth regulation and sphingolipid metabolism .
Advanced Research Questions
Q. How do LAG1 homologs (e.g., LASS1, LASS2, TRH1/TRH4) exhibit substrate specificity in ceramide synthesis?
- Fatty acyl-CoA donor assays : Overexpress homologs (e.g., TRH1, TRH4) in HEK293T cells and quantify sphingolipid species using LC-ESI-MS/MS. TRH4 preferentially incorporates palmitic acid (C16), while TRH1 uses stearic (C18) and arachidic (C20) acids .
- Enzyme kinetics : Compare in vitro (dihydro)ceramide synthase activity in homogenates with varying fatty acyl-CoA substrates and sphingoid bases (e.g., sphinganine vs. sphingosine) .
Q. What strategies resolve contradictions in LAG1’s role as a ceramide synthase versus a modulator?
- Genetic suppression analysis : Introduce LAG1 mutations into yeast strains with sphingolipid biosynthesis defects (e.g., ncr1Δ) and quantify phytoceramide levels via lipidomics .
- Co-immunoprecipitation (Co-IP) : Identify interaction partners (e.g., Lip1 in yeast or membrane-associated transporters in humans) to clarify regulatory roles .
Q. How can tissue-specific LAG1 expression profiles inform its role in neurodegenerative diseases?
- RNA in situ hybridization : Map LAG1Hs expression in human brain, skeletal muscle, and testis tissues to correlate with disease models .
- CRISPR/Cas9 knockout models : Generate brain-specific LASS1 knockouts in mice to study sphingolipid dysregulation and neurodegeneration .
Q. What experimental designs differentiate Lag1 and Lac1 substrate specificity in yeast?
- Gene deletion strains : Compare ceramide profiles in lag1Δ vs. lac1Δ strains using LC-ESI-MS/MS. Lag1Δ strains show reduced phytoceramides, while Lac1Δ strains lack dihydroceramides .
- Substrate competition assays : Incubate yeast microsomes with competing sphingoid bases (e.g., phytosphingosine vs. dihydrosphingosine) and quantify product ratios .
Methodological Considerations
Q. How to address challenges in detecting low-abundance LAG1 isoforms in human tissues?
- Sensitive detection : Use wheat germ-expressed recombinant LAG1 protein (e.g., ab161119) with GST tags for ELISA calibration .
- mRNA quantification : Employ droplet digital PCR (ddPCR) for precise measurement of tissue-specific LASS1/LASS2 transcripts .
Q. What controls are essential for interpreting LAG1 antibody specificity in IHC?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
